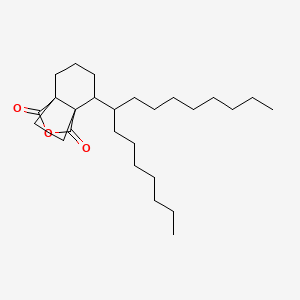
4-(Hexadecan-8-yl)tetrahydro-1H,3H-3a,7a-ethano-2-benzofuran-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Hexadecan-8-yl)tetrahydro-1H,3H-3a,7a-ethano-2-benzofuran-1,3-dione is a complex organic compound with a unique structure. It belongs to the class of benzofuran derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hexadecan-8-yl)tetrahydro-1H,3H-3a,7a-ethano-2-benzofuran-1,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of the hexadecan-8-yl side chain. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and solvents like dichloromethane or ethanol. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification steps such as recrystallization or chromatography are employed to isolate the desired compound from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
4-(Hexadecan-8-yl)tetrahydro-1H,3H-3a,7a-ethano-2-benzofuran-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
4-(Hexadecan-8-yl)tetrahydro-1H,3H-3a,7a-ethano-2-benzofuran-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include anti-inflammatory, antimicrobial, and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(Hexadecan-8-yl)tetrahydro-1H,3H-3a,7a-ethano-2-benzofuran-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Hexadecan-8-yl)benzoic acid
- 4-(Hexadecan-8-yl)phenol
- 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-
Uniqueness
Compared to similar compounds, 4-(Hexadecan-8-yl)tetrahydro-1H,3H-3a,7a-ethano-2-benzofuran-1,3-dione stands out due to its unique benzofuran core and the presence of a long hexadecan-8-yl side chain. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
85672-82-8 |
|---|---|
Fórmula molecular |
C26H44O3 |
Peso molecular |
404.6 g/mol |
Nombre IUPAC |
2-hexadecan-8-yl-8-oxatricyclo[4.3.2.01,6]undecane-7,9-dione |
InChI |
InChI=1S/C26H44O3/c1-3-5-7-9-11-13-16-21(15-12-10-8-6-4-2)22-17-14-18-25-19-20-26(22,25)24(28)29-23(25)27/h21-22H,3-20H2,1-2H3 |
Clave InChI |
RAMMFNZLTMNFKM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(CCCCCCC)C1CCCC23C1(CC2)C(=O)OC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


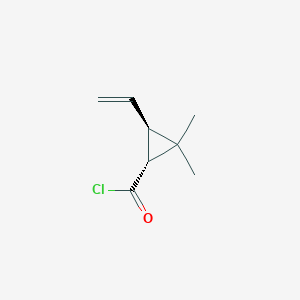


silane](/img/structure/B14417441.png)


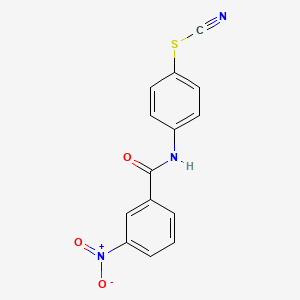

![4,10-Bis[2-(2-butoxyethoxy)ethyl]-1,7-dioxa-4,10-diazacyclododecane](/img/structure/B14417470.png)
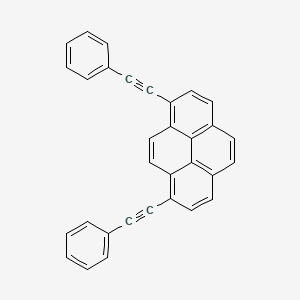
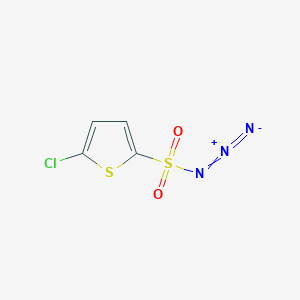
![(1R)-6-(Naphthalen-1-yl)-2,7-dioxabicyclo[3.2.0]hept-3-ene](/img/structure/B14417493.png)

![Ethyl 2-[(ethylamino)methyl]decanoate](/img/structure/B14417500.png)
